molecular formula C16H11FN2O2 B1306112 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid CAS No. 618101-93-2

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

Cat. No.: B1306112
CAS No.: 618101-93-2
M. Wt: 282.27 g/mol
InChI Key: XZVHZHLRTMJELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid is a pyrazole derivative featuring a fluorinated aromatic ring at position 1, a phenyl group at position 3, and a carboxylic acid moiety at position 5. Pyrazole scaffolds are widely explored in medicinal chemistry due to their versatility in modulating biological activity through substituent variations. The fluorine atom enhances metabolic stability and binding affinity via electron-withdrawing effects, while the carboxylic acid group contributes to solubility and hydrogen-bonding interactions with target proteins .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHZHLRTMJELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377790
Record name 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618101-93-2
Record name 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 618101-93-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones or β-Ketoesters

  • Starting Materials: 4-fluorophenylhydrazine and benzoylacetone (or ethyl benzoylacetate)
  • Reaction: The hydrazine reacts with the diketone or ketoester under reflux in ethanol or other suitable solvents to form the pyrazole ring.
  • Conditions: Typically reflux for 3–6 hours; acidic or neutral conditions depending on substrates.
  • Outcome: Formation of 1-(4-fluorophenyl)-3-phenyl-pyrazole derivatives, often initially as esters if ketoesters are used.

Hydrolysis to Carboxylic Acid

  • Process: If the pyrazole intermediate is an ester (e.g., ethyl 1-(4-fluorophenyl)-3-phenyl-pyrazole-5-carboxylate), it is hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol).
  • Conditions: Reflux for several hours until complete conversion.
  • Workup: Acidification with dilute HCl to precipitate the free carboxylic acid.
  • Purification: Filtration, washing, and recrystallization from ethanol or ethyl acetate.

Alternative Direct Carboxylation Methods

  • Some methods involve direct carboxylation of pyrazole intermediates using oxidizing agents or carbon dioxide under catalytic conditions, but these are less common for this compound.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1 4-Fluorophenylhydrazine + benzoylacetone, ethanol, reflux 4h Cyclocondensation to form pyrazole ester intermediate Moderate to high yield (60–80%)
2 Hydrolysis: NaOH (aq), ethanol, reflux 3h Conversion of ester to carboxylic acid High yield (70–90%)
3 Acidification with HCl, filtration, recrystallization Isolation of pure 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Purity >95% by HPLC

Analytical Characterization of Intermediates and Final Product

  • NMR Spectroscopy:
    • ^1H NMR confirms aromatic and pyrazole protons (δ 6.5–8.0 ppm).
    • ^13C NMR identifies carboxyl carbon (~165–170 ppm) and aromatic carbons.
  • FTIR Spectroscopy:
    • Characteristic broad O–H stretch of carboxylic acid (~2500–3300 cm⁻¹).
    • C=O stretch near 1700 cm⁻¹.
  • Mass Spectrometry:
    • Molecular ion peak consistent with C16H11FN2O2 (molecular weight ~282 g/mol).
  • Purity Assessment:
    • HPLC with UV detection at 254 nm, purity threshold ≥95%.
  • Crystallography:
    • X-ray diffraction confirms molecular structure and tautomeric form.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Cyclocondensation + Hydrolysis 4-Fluorophenylhydrazine, benzoylacetone, NaOH Reflux in ethanol, aqueous base hydrolysis Straightforward, high yield, well-established Multi-step, requires purification
Direct Carboxylation (less common) Pyrazole intermediate, CO2, catalyst Elevated pressure, catalytic system Potentially fewer steps Requires specialized equipment, lower yields
Suzuki Coupling (for substituted pyrazoles) Aryl boronic acids, Pd catalyst DMF/water, base, inert atmosphere Allows diverse substitution More complex, expensive catalysts

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity close to that of native ligands . This interaction can modulate the receptor’s activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications at Position 5

The carboxylic acid group at position 5 is a critical pharmacophore. Modifications here significantly alter biological activity:

  • 1-({[1-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-1H-Pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (7b): Replaces the phenyl group at position 5 with 2-methoxyphenyl and introduces a cyclohexane-linked carboxamide. This compound exhibits selective agonism for neurotensin receptor 2 (NTS2), attributed to the methoxy group’s steric and electronic effects .
  • 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylic Acid: Substitutes the carboxylic acid with an amino group, reducing acidity and altering hydrogen-bonding capacity, which may decrease receptor affinity .

Substituent Variations at Position 1 and 3

  • The chlorine atoms increase steric bulk, possibly affecting binding pocket compatibility .
  • 3-(4-Fluorophenyl)-1-(1-(4-Fluorophenyl)-3,3,3-Trifluoroprop-1-en-1-yl)-5-Fluoro-1H-Pyrazole : Incorporates a trifluoropropenyl group at position 1, introducing conformational rigidity and fluorine-rich regions that may improve target selectivity .

Hybrid Heterocyclic Systems

  • 1-(4-Fluorophenyl)-1H,4H,5H,6H-Cyclohepta[c]Pyrazole-3-Carboxylic Acid : A fused cycloheptane ring increases molecular weight (274.29 g/mol) and steric complexity, which may impact metabolic stability and bioavailability .

Physicochemical and Structural Properties

Compound Name Substituents (Positions 1, 3, 5) Molecular Weight (g/mol) Key Properties
Target Compound 4-Fluorophenyl, Phenyl, COOH 282.27 High acidity (pKa ~3–4), planar structure (dihedral angle <5°)
7b 4-Fluorophenyl, 2-Methoxyphenyl, COOH 430.45 NTS2-selective (EC₅₀ = 12 nM), moderate logP (3.2)
1-(4-Chlorophenyl)-3-(2,4-Dichloro-5-Fluorophenyl) 4-Chlorophenyl, 2,4-Dichloro-5-Fluorophenyl, COOH 399.61 High logP (4.5), potential CNS penetration
4 (Thiazole Hybrid) 4-Chlorophenyl, Triazole-Pyrazole, COOH 553.02 COX-2 inhibition (IC₅₀ = 1.8 µM), triclinic crystal system

Biological Activity

1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a fluorobenzyl group and a phenyl group, along with a carboxylic acid functional group. Its chemical structure can be represented as follows:

C16H14FN2O2\text{C}_{16}\text{H}_{14}\text{FN}_2\text{O}_2

Synthesis Methods

The synthesis typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. Common methods include:

  • Formation of the Pyrazole Core : This is achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : Introduction of the fluorobenzyl and phenyl groups is facilitated by coupling reactions using catalysts like palladium on carbon (Pd/C) in solvents such as dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anti-inflammatory Properties : The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammation pathways. In vitro studies have shown IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating potent anti-inflammatory effects .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Case Studies

  • In Vitro Studies : Research conducted by Abdellatif et al. highlighted the anti-inflammatory efficacy of several pyrazole derivatives, including this compound, which showed a selectivity index for COX-2 inhibition . The study utilized carrageenan-induced rat paw edema models to assess anti-inflammatory effectiveness.
  • Histopathological Investigations : Further investigations into the safety profile revealed minimal degenerative changes in vital organs (stomach, liver, kidneys) upon administration, suggesting good gastrointestinal safety .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureKey ActivityIC50 (μM)
1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acidStructureAnti-inflammatory0.02 - 0.04
3-Phenyl-1H-pyrazole-5-carboxylic acidStructureModerate COX inhibitionN/A
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acidStructureLower activity than fluorinated analogN/A

Q & A

What are common synthetic routes for 1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid?

Basic
The synthesis typically involves multi-step processes:

  • Suzuki-Miyaura Coupling : Aryl boronic acids (e.g., 4-fluorophenylboronic acid) react with halogenated pyrazole intermediates to introduce fluorophenyl groups. For example, iodopyrazole precursors can undergo cross-coupling under palladium catalysis .
  • Cyclocondensation Reactions : Hydrazine hydrate reacts with β-keto esters or diketones to form the pyrazole core, followed by functionalization at the 3- and 5-positions. Cyclization with substituted phenyl hydrazines is a key step .
  • Ester Hydrolysis : Ethyl or methyl esters of the pyrazole-carboxylic acid derivative are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid .

How is the compound characterized using spectroscopic and crystallographic methods?

Basic
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., fluorine coupling in 19^19F NMR) and aromatic proton environments .
  • X-ray Crystallography : Single-crystal analysis resolves dihedral angles between the pyrazole ring and substituents (e.g., fluoro-phenyl vs. benzyl groups), confirming regiochemistry and steric effects .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

How can contradictions in spectroscopic data during structural elucidation be resolved?

Advanced
Discrepancies between NMR, MS, and computational predictions often arise from dynamic effects or crystallographic disorder:

  • Variable Temperature NMR : Detects conformational flexibility (e.g., hindered rotation of aryl groups) by observing signal coalescence at elevated temperatures.
  • Complementary Crystallography : SHELX software refines crystal structures to resolve ambiguities, such as distinguishing between positional isomers or tautomers .
  • DFT Calculations : Compare experimental 1^1H/13^13C chemical shifts with density functional theory (DFT)-predicted values to validate proposed structures .

What strategies optimize reaction yields in multi-step syntheses?

Advanced
Key considerations include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki couplings improve efficiency and reduce side products .
  • Solvent and Temperature Control : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis accelerates cyclocondensation .
  • Protecting Groups : Temporary protection of the carboxylic acid as an ester prevents undesired side reactions during halogenation or alkylation steps .

How are analogs designed for structure-activity relationship (SAR) studies in drug discovery?

Advanced
SAR strategies focus on modifying:

  • Phenyl Substituents : Introducing electron-withdrawing groups (e.g., -F, -CF3_3) at the 4-position of the phenyl ring enhances metabolic stability and target affinity .
  • Pyrazole Core : Substituting the 3-position with bulky groups (e.g., trifluoromethyl) improves selectivity for enzymes like factor Xa .
  • Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazoles or acyl sulfonamides maintains hydrogen-bonding interactions while improving oral bioavailability .

What are common impurities in synthesized batches, and how are they analyzed?

Basic
Typical impurities include:

  • Unreacted Intermediates : Residual esters or halogenated precursors detected via HPLC with UV/Vis monitoring.
  • Positional Isomers : Incorrect regiochemistry during cyclocondensation identified by LC-MS/MS fragmentation patterns .
  • Oxidation Byproducts : Carboxylic acid derivatives formed under harsh hydrolysis conditions, characterized by 19^19F NMR shifts .

How is this compound applied in pharmacological research, such as enzyme inhibition?

Advanced
The pyrazole-carboxylic acid scaffold is explored in:

  • Factor Xa Inhibition : Modifications at the 1- and 3-positions (e.g., aminobenzisoxazole) enhance potency and selectivity, as seen in razaxaban’s development .
  • Antiviral Agents : Substituent tuning (e.g., oxazole rings) improves entry inhibition against viruses like HCV by targeting host-cell receptors .
  • Metabolic Stability Assays : Fluorine atoms reduce CYP450-mediated degradation, assessed via liver microsome studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.